molecular formula C7H15ClN2O2 B6274887 2-hydroxy-2-(piperidin-4-yl)acetamide hydrochloride CAS No. 2731011-03-1

2-hydroxy-2-(piperidin-4-yl)acetamide hydrochloride

Cat. No. B6274887
CAS RN: 2731011-03-1
M. Wt: 194.7
InChI Key:
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Description

2-hydroxy-2-(piperidin-4-yl)acetamide hydrochloride, or 2HPAH, is an organic compound belonging to the piperidine family of alkaloids. It is a colorless solid with a melting point of 135°C, and is soluble in water, ethanol and methanol. 2HPAH is widely used in scientific research as a reagent, as a substrate for enzymatic reactions, and as a starting material for the synthesis of more complex compounds.

Mechanism of Action

2HPAH acts as a substrate for enzymatic reactions, and is able to form covalent bonds with proteins and other molecules. The compound can also act as a catalyst in organic reactions, and can be used to activate other molecules.
Biochemical and Physiological Effects
2HPAH has been found to have a variety of biochemical and physiological effects. In animal studies, the compound has been found to have anti-inflammatory, anti-bacterial, and anti-viral effects. It has also been found to have an effect on the metabolism of glucose, and has been found to be an inhibitor of certain enzymes involved in energy production.

Advantages and Limitations for Lab Experiments

The main advantage of using 2HPAH in lab experiments is its relative stability and ease of use. It is also relatively non-toxic, and can be stored for long periods of time without degradation. However, 2HPAH is not very soluble in water, and can be difficult to use in aqueous solutions. Additionally, it can be difficult to obtain in large quantities, and can be expensive.

Future Directions

For the use of 2HPAH in scientific research include its use as a substrate for enzymatic reactions, as a reagent in organic synthesis, as a starting material for the synthesis of more complex compounds, and as a catalyst in organic reactions. Additionally, 2HPAH could be used in the study of enzyme kinetics and in the study of protein structure and function. Furthermore, more research into the biochemical and physiological effects of 2HPAH could be conducted, as well as research into the potential therapeutic applications of the compound.

Synthesis Methods

2HPAH is synthesized through the condensation of piperidine and acetic acid in the presence of a base, such as sodium hydroxide. The reaction is performed in an aqueous solution, and yields a white solid precipitate. The product is then purified by recrystallization from ethanol or methanol, and the resulting compound is 2HPAH hydrochloride.

Scientific Research Applications

2HPAH is used in scientific research applications due to its ability to act as a substrate for enzymatic reactions. It is also used as a reagent in organic synthesis, as a starting material for the synthesis of more complex compounds, and as a catalyst in organic reactions. 2HPAH is also used in the study of enzyme kinetics and in the study of protein structure and function.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydroxy-2-(piperidin-4-yl)acetamide hydrochloride involves the reaction of piperidine with chloroacetyl chloride to form 4-chloro-N-piperidin-4-ylbutanamide, which is then reacted with hydroxylamine hydrochloride to form 2-hydroxy-2-(piperidin-4-yl)acetamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "Piperidine", "Chloroacetyl chloride", "Hydroxylamine hydrochloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-chloro-N-piperidin-4-ylbutanamide.", "Step 2: 4-chloro-N-piperidin-4-ylbutanamide is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 2-hydroxy-2-(piperidin-4-yl)acetamide.", "Step 3: Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt of the compound, which can be isolated by filtration and drying." ] }

CAS RN

2731011-03-1

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.7

Purity

90

Origin of Product

United States

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